![molecular formula C14H12N4O6 B377355 2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B377355.png)
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide is an organic compound with the molecular formula C14H12N4O6 and a molecular weight of 332.26828 g/mol . This compound is characterized by the presence of nitro groups at the 3 and 5 positions, a methoxy group at the 4 position, and an anilino group at the 2 position of the benzamide core .
Métodos De Preparación
The synthesis of 2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide typically involves nitration reactions followed by amide formation. The nitration of a suitable benzene derivative can be achieved using concentrated nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then subjected to a reaction with 4-methoxyaniline under appropriate conditions to form the desired benzamide . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Análisis De Reacciones Químicas
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and the anilino moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .
Comparación Con Compuestos Similares
2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide can be compared with other nitroaniline derivatives and benzamides. Similar compounds include:
3,5-Dinitroaniline: Lacks the methoxy and benzamide groups.
4-Methoxyaniline: Lacks the nitro and benzamide groups.
3,5-Dinitrobenzamide: Lacks the methoxy and anilino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H12N4O6 |
|---|---|
Peso molecular |
332.27g/mol |
Nombre IUPAC |
2-(4-methoxyanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H12N4O6/c1-24-10-4-2-8(3-5-10)16-13-11(14(15)19)6-9(17(20)21)7-12(13)18(22)23/h2-7,16H,1H3,(H2,15,19) |
Clave InChI |
LMLLTHAIONOJIH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


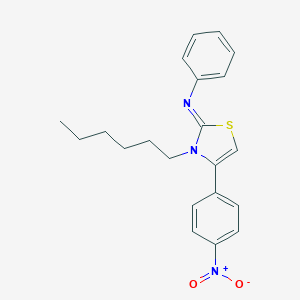
![4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B377273.png)
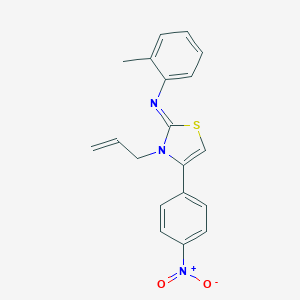
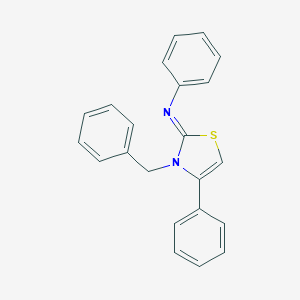


![4-methoxy-N-(2-methoxy-3-{[(4-methoxyphenyl)imino]methyl}-5-methylbenzylidene)aniline](/img/structure/B377280.png)
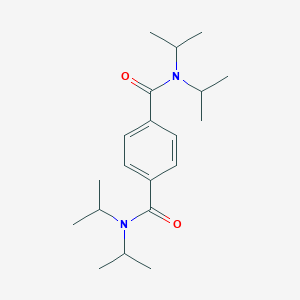
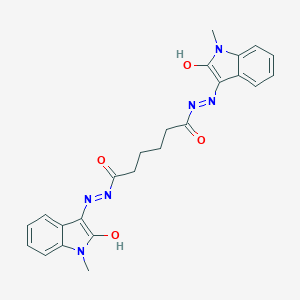

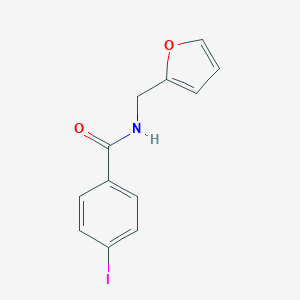
![2-[4-(7-Amino-4-phenyl-2-quinazolinyl)phenyl]-4-phenyl-7-quinazolinylamine](/img/structure/B377291.png)

![2-bromo-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B377296.png)
